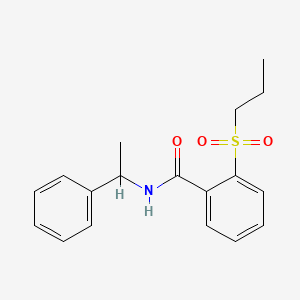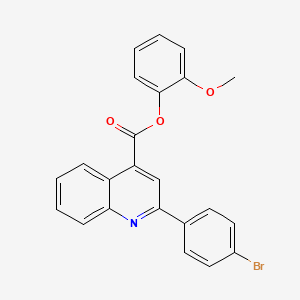
N-(3-acetylphenyl)-N'-cyclooctylthiourea
Descripción general
Descripción
N-(3-acetylphenyl)-N'-cyclooctylthiourea, commonly known as APTU, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. APTU is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of APTU is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. APTU has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, APTU has been shown to inhibit the activity of the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APTU are varied and depend on the specific target that it is inhibiting. APTU has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. In addition, APTU has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. APTU has also been shown to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using APTU in lab experiments include its relatively simple synthesis method, its ability to inhibit a range of enzymes and receptors, and its potential therapeutic applications. However, APTU also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on APTU. One potential area of research is the development of new therapeutic applications for APTU, particularly in the areas of cancer research and neurodegenerative diseases. Another area of research is the further elucidation of the mechanism of action of APTU, which could lead to the development of more targeted inhibitors. Finally, the toxicity of APTU needs to be further investigated to determine its safety for use in humans.
Aplicaciones Científicas De Investigación
The scientific research applications of APTU are diverse and encompass a range of fields, including cancer research, immunology, and neuroscience. APTU has been shown to inhibit the activity of various enzymes and receptors, making it a valuable tool for studying the biochemical pathways involved in these processes. In addition, APTU has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-cyclooctylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-13(20)14-8-7-11-16(12-14)19-17(21)18-15-9-5-3-2-4-6-10-15/h7-8,11-12,15H,2-6,9-10H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQCWWFGBFXAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4725200.png)
![[1-[2-(allyloxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4725225.png)
![1-fluoro-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B4725226.png)
![4-[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4725233.png)
![5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4725236.png)

![3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4725247.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B4725271.png)
![N-cyclopropyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4725286.png)
![N-{4-[N-(anilinocarbonothioyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B4725289.png)
![2-(isopropylthio)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4725296.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4725300.png)